molecular formula C10H18ClNOS B7971457 [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate

[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate

Cat. No.: B7971457
M. Wt: 235.77 g/mol
InChI Key: KJZKFWVZIQGWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate is a chemical compound with the molecular formula C10H15NS·HCl·H2O. This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate typically involves the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through various methods, including the use of sulfur-containing reagents and cyclization catalysts.

    Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzothiophene derivative with an appropriate amine reagent under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods .

Chemical Reactions Analysis

Types of Reactions

[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .

Scientific Research Applications

[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH.H2O/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;;/h7H,1-6,11H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZKFWVZIQGWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CCN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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